molecular formula C8H15NO5 B1241477 (-)-uniflorine A

(-)-uniflorine A

Cat. No. B1241477
M. Wt: 205.21 g/mol
InChI Key: KSWHMQGAWBUNLD-XAZAIFFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-uniflorine A is a natural product found in Myrcia multiflora, Eugenia uniflora, and Eugenia hiemalis with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Researchers achieved a diastereoselective synthesis of putative uniflorine A, contributing to the understanding of its structure. This synthesis, using key steps like the Petasis borono-Mannich reaction and ring-closing metathesis, indicated an incorrect proposed structure for natural uniflorine A (Davis et al., 2004).
  • Another study successfully synthesized (+)-uniflorine A, leading to a structural reassignment of (-)-uniflorine A, indicating its relation to other alkaloids (Ritthiwigrom & Pyne, 2008).
  • Total synthesis of (-)-uniflorine A was accomplished, highlighting significant steps like regio- and stereoselective 1,3-dipolar cycloaddition, crucial for understanding the molecule's configuration (Parmeggiani et al., 2009).

Biological Activities and Applications

  • A study on Eugenia uniflora L. (Myrtaceae) leaves, used as an antidiabetic agent, isolated uniflorines A and B, showing their inhibitory activities on the increase of plasma glucose level in mice. This research suggests potential medicinal applications of uniflorine A in diabetes management (Matsumura et al., 2000).
  • Uniflorine A derivatives were synthesized and evaluated as potential inhibitors of insect trehalase, showing potential as non-toxic insecticides or fungicides. This highlights uniflorine A's application in agricultural pest control (D'Adamio et al., 2015).

Structural Reassessment and Implications

  • A comprehensive review of spectroscopic studies and syntheses led to the structural revision of uniflorines A and B, aligning them with known pyrrolizidine alkaloids. This reassessment is critical for accurately understanding and utilizing these compounds in scientific research (Davis, Ritthiwigrom & Pyne, 2008).

properties

Product Name

(-)-uniflorine A

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(1S,2R,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol

InChI

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1

InChI Key

KSWHMQGAWBUNLD-XAZAIFFQSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]2N1C[C@@H]([C@H]([C@@H]2O)O)O)O)O

Canonical SMILES

C1C(C(C2N1CC(C(C2O)O)O)O)O

synonyms

uniflorine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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